2-((2,5-dimethylbenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S2/c1-4-27-19-9-7-18(8-10-19)25-22(26)21-20(11-12-28-21)24-23(25)29-14-17-13-15(2)5-6-16(17)3/h5-10,13H,4,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVYSAUVORDLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis
Cyclization with Formamide
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclization of aminothiophene precursors with formamide. For example, heating 4-amino-5-cyano-2-phenylamino-thiophene-3-carboxamide derivatives with excess formamide at 160°C induces cyclization to form the pyrimidine ring. This method achieves yields of 60–75% for analogous structures.
Reaction Conditions
- Temperature : 160°C
- Solvent : Formamide (neat)
- Time : 2–3 hours
The reaction proceeds through intramolecular cyclization, where the amino group attacks the carbonyl carbon of formamide, followed by dehydration to form the pyrimidin-4(3H)-one ring.
Four-Component Catalytic Synthesis
A green, one-pot synthesis route for thieno[2,3-d]pyrimidin-4(3H)-ones involves a catalytic four-component reaction of ketones, ethyl cyanoacetate, sulfur (S₈), and formamide. While this method was initially developed for thieno[2,3-d]pyrimidines, it can be adapted for the [3,2-d] isomer by modifying the ketone precursor.
Key Advantages
Functionalization of the Thienopyrimidine Core
Introduction of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl moiety at position 3 is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.
SNAr Reaction
Using 4-ethoxyiodobenzene and a thienopyrimidine precursor bearing a leaving group (e.g., chloride) in the presence of a base (K₂CO₃) and a polar aprotic solvent (DMF) facilitates substitution.
Typical Conditions
Attachment of the 2,5-Dimethylbenzylthio Group
The thioether linkage is installed via a nucleophilic substitution reaction between a thiolate intermediate and 2,5-dimethylbenzyl bromide.
Procedure
Integrated Synthetic Pathways
Sequential Cyclization and Functionalization
A representative pathway for the target compound involves:
- Cyclization : Synthesize 3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one via formamide cyclization.
- Thiolation : Introduce a mercapto group at position 2 using phosphorus pentasulfide (P₂S₅) in pyridine.
- Alkylation : React with 2,5-dimethylbenzyl bromide to form the thioether.
Overall Yield : ~50–60% (estimated from multi-step yields).
Alternative Route: Tetrazole Intermediate
A less common approach involves forming a tetrazole intermediate for subsequent cyclization:
- Synthesize tetrazole from cyano-substituted thiophene using triethyl orthoformate and sodium azide.
- Convert to hydrazide intermediates via hydrazine treatment.
- Cyclize under basic conditions to form the pyrimidine ring.
Comparative Analysis of Methods
| Method | Key Steps | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Formamide Cyclization | Cyclization + SNAr | 160°C, neat formamide | 60–75 | High regioselectivity | High temperature required |
| Four-Component | One-pot synthesis | Catalytic, 80°C | 76–97 | Step economy, green chemistry | Limited substrate flexibility |
| Tetrazole Route | Intermediate cyclization | Refluxing ethanol | 40–50 | Novel pathway | Low yield, multi-step |
Optimization Strategies
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
2-((2,5-dimethylbenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thienopyrimidines.
Scientific Research Applications
2-((2,5-dimethylbenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s 4-ethoxyphenyl group likely increases LogP compared to methoxy-substituted analogs (e.g., 12a).
- Thermal Stability : Methoxy-substituted derivatives (e.g., 12a) exhibit higher melting points (>240°C) due to hydrogen bonding capacity, whereas ethoxy groups may reduce crystallinity.
- Synthetic Complexity : Thioether formation (as in the target compound) typically requires harsher conditions (e.g., refluxing with KOH or thiourea) compared to methoxy or methyl substitutions.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the thioether position .
- Temperature control : Cyclization reactions often require reflux (~100–120°C) for 6–12 hours to complete ring formation .
- Catalysts : Use of catalytic bases (e.g., piperidine) accelerates thioether bond formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates, while recrystallization in ethanol improves final purity .
Basic: What spectroscopic methods are critical for confirming the structure and purity of this compound?
Answer:
- NMR : - and -NMR confirm substitution patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, thienopyrimidine core carbons at δ 150–160 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 454.12) .
- IR spectroscopy : Stretching frequencies for C=S (1050–1150 cm) and carbonyl (C=O, 1650–1700 cm) confirm functional groups .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
- Dose-response curves : Analyze EC values across studies to identify outliers caused by solvent effects (e.g., DMSO interference) .
- Computational validation : Molecular docking (AutoDock Vina) against targets like tyrosine kinases or COX-2 reconciles activity disparities by comparing binding affinities .
Advanced: What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
Answer:
- Substituent modulation : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to improve metabolic stability .
- Bioisosteric replacement : Substitute the thioether with sulfone (-SO-) to enhance solubility and reduce oxidation susceptibility .
- Prodrug approaches : Esterify the ethoxy group to a phosphate prodrug for increased oral bioavailability .
Advanced: How can researchers validate the mechanism of action for this compound in inflammatory pathways?
Answer:
- In vitro assays : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages via ELISA .
- Kinase profiling : Use a kinase inhibition panel (e.g., Eurofins) to identify targets like JAK2 or p38 MAPK .
- Gene expression analysis : RNA-seq or qPCR quantifies downstream mediators (e.g., NF-κB) .
Basic: What are the key stability challenges during storage, and how can they be mitigated?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thienopyrimidine core .
- Hydrolysis : Avoid aqueous buffers (pH > 8) to protect the thioether and ester groups .
- Oxidation : Add antioxidants (e.g., BHT) to solid formulations to inhibit sulfoxide formation .
Advanced: How can computational methods guide SAR studies for this compound?
Answer:
- QSAR modeling : Use Gaussian or Schrödinger to correlate substituent electronegativity with activity .
- MD simulations : Analyze ligand-receptor complex stability (e.g., GROMACS) over 100 ns to prioritize derivatives .
- ADMET prediction : SwissADME predicts logP (<5) and CYP450 interactions to filter candidates .
Advanced: What experimental designs address batch-to-batch variability in biological assays?
Answer:
- Randomized block design : Assign compound batches to assay plates with controls to minimize positional bias .
- Stability-indicating HPLC : Monitor degradation products (e.g., column: C18, gradient: acetonitrile/water) before assays .
- Interlab validation : Collaborate with multiple labs to standardize protocols and statistical thresholds (e.g., p < 0.01) .
Basic: Which synthetic intermediates require stringent impurity profiling?
Answer:
- Thioether precursor : Monitor residual thiols (e.g., via Ellman’s assay) to avoid side reactions .
- Cyclization intermediates : HPLC quantifies unreacted amines (retention time ~8–10 min) .
- By-products : GC-MS detects alkyl halides from substitution reactions .
Advanced: How can researchers leverage crystallography to optimize binding interactions?
Answer:
- Co-crystallization : Soak crystals with target proteins (e.g., COX-2) and resolve structures via X-ray diffraction (2.0–2.5 Å) .
- Electron density maps : Refine ligand poses (PHENIX) to identify critical H-bonds (e.g., with Ser530) .
- Fragment replacement : Substitute the 2,5-dimethylbenzyl group with bulkier moieties to fill hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
